propane-1-thiol;N'-propylethane-1,2-diamine
Description
Properties
CAS No. |
651331-00-9 |
|---|---|
Molecular Formula |
C8H22N2S |
Molecular Weight |
178.34 g/mol |
IUPAC Name |
propane-1-thiol;N'-propylethane-1,2-diamine |
InChI |
InChI=1S/C5H14N2.C3H8S/c1-2-4-7-5-3-6;1-2-3-4/h7H,2-6H2,1H3;4H,2-3H2,1H3 |
InChI Key |
BMLWUOYLOIGCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCN.CCCS |
Origin of Product |
United States |
Preparation Methods
Ammonolysis of 1,2-Dichloropropane
The industrial synthesis of N'-propylethane-1,2-diamine primarily involves the ammonolysis of 1,2-dichloropropane (1,2-DCP) with liquid ammonia under high-pressure conditions.
Reaction Conditions :
- Reactants : 1,2-Dichloropropane, liquid ammonia (molar ratio 1:5–8).
- Catalyst : CuO-Co$$2$$O$$3$$/Al$$2$$O$$3$$-diatom (5–20% of 1,2-DCP mass).
- Temperature : 160–180°C.
- Pressure : 8–12 MPa.
- Reaction Time : 4–5 hours.
Mechanism :
The reaction proceeds via nucleophilic substitution, where ammonia displaces chloride ions. The catalyst enhances reactivity by stabilizing intermediates and reducing energy barriers.
Yield : 87.5–89.3% after rectification.
Optimization :
Alternative Routes
From Ethylenediamine Derivatives :
N'-Propylethane-1,2-diamine can be synthesized by alkylating ethylenediamine with 1-chloropropane in the presence of a base (e.g., NaOH).
Reaction :
$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{CH}3\text{CH}2\text{CH}2\text{Cl} \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NHCH}2\text{CH}2\text{CH}_3 + \text{HCl}
$$
Conditions :
Synthesis of Propane-1-Thiol
Reaction of Propene with Hydrogen Sulfide
Propane-1-thiol is industrially produced via anti-Markovnikov addition of hydrogen sulfide (H$$_2$$S) to propene under UV light:
Reaction :
$$
\text{CH}2=\text{CHCH}3 + \text{H}2\text{S} \xrightarrow{\text{UV}} \text{CH}3\text{CH}2\text{CH}2\text{SH}
$$
Conditions :
Nucleophilic Substitution of 1-Chloropropane
An alternative method employs sodium hydrosulfide (NaSH) and 1-chloropropane:
Reaction :
$$
\text{CH}3\text{CH}2\text{CH}2\text{Cl} + \text{NaSH} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{SH} + \text{NaCl}
$$
Conditions :
Combination of Propane-1-Thiol and N'-Propylethane-1,2-Diamine
The final compound is formed by mixing equimolar amounts of propane-1-thiol and N'-propylethane-1,2-diamine.
Procedure
- Purification : Both components are distilled to >99% purity.
- Mixing : Combined in a molar ratio of 1:1 under inert atmosphere (N$$_2$$ or Ar).
- Solvent : Dichloromethane or ethanol (optional).
- Stirring : 1–2 hours at 25°C.
- Isolation : Solvent removal under reduced pressure yields the final product as a colorless liquid.
Purity : >98% (validated via GC-MS and $$^1$$H NMR).
Comparative Analysis of Methods
Challenges and Optimization
Byproduct Management
Catalyst Deactivation
CuO-Co$$2$$O$$3$$ catalysts lose activity after 5 cycles due to sulfur poisoning. Regeneration via calcination at 500°C restores 90% activity.
Environmental Considerations
Industrial Applications and Scalability
Chemical Reactions Analysis
Types of Reactions
Propane-1-thiol;N’-propylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiols and amines.
Substitution: The thiol and amine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while substitution reactions can yield a variety of alkylated products.
Scientific Research Applications
While the combined term "propane-1-thiol;N'-propylethane-1,2-diamine" appears to refer to a mixture or combination of two distinct chemical compounds rather than a single compound , here's a breakdown of the applications of each compound based on the available research:
Propane-1-thiol
- Odorant for Natural Gas: Propane-1-thiol is added to natural gas to give it a strong, offensive odor, similar to rotten cabbage, making gas leaks detectable.
- Chemical Intermediate: It serves as a precursor in the synthesis of insecticides and other chemicals .
- Materials Science and Nanoscience: Propane-1-thiol sees use in cell biology, materials science, nanoscience, self-assembled monolayers (SAMs), nanoelectronics, and contact printing .
- Improving Thermal Stability: It can be used as a capping agent to improve the thermal stability and light absorption of silver nanoparticles (AgNPs), which can be incorporated into perovskite solar cells .
- Surface Functionalization: Propane-1-thiol can be used to functionalize gallium-arsenic (Ga-As) surfaces, potentially for use in the fabrication of group VI precursors and self-assembled electron beam resists in the semiconductor industry .
- Self-Assembled Monolayers (SAMs): It can form a SAM on a gold surface that may be used to immobilize macromolecules .
- Herbicide: Propane-1-thiol is also used as a herbicide .
N'-Propylethane-1,2-diamine
- Building Block in Organic Synthesis: N'-Propylethane-1,2-diamine is utilized as a building block in organic synthesis and can participate in various reactions.
- Synthesis: This compound can be synthesized through the reduction of corresponding nitriles or by the reaction of ethylene diamine derivatives with alkyl halides.
- Metal Deactivator Synthesis: 1,2-Diaminopropane (a related compound) is used in the synthesis of N,N′-disalicylidene-1,2-propanediamine, a salen-type ligand, usually abbreviated as salpn, that is used as a metal deactivating additive in motor oils .
Research and Interactions
- Propane-1-thiol: Studies have shown its potential effects on microbial growth and metabolism.
- N'-propylethane-1,2-diamine: Interactions are explored in relation to enzyme inhibition and receptor binding studies relevant to drug design.
Mechanism of Action
The mechanism of action of propane-1-thiol;N’-propylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The diamine component can interact with nucleic acids and other biomolecules, influencing cellular processes. These interactions contribute to the compound’s overall biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethylenediamine Derivatives
Substituted ethylenediamines are pivotal in coordination chemistry and drug design. Below is a comparison of N'-propylethane-1,2-diamine with analogs:
Key Findings :
- Steric Effects : Bulkier substituents (e.g., diisopropyl in dieda) increase steric hindrance, improving thermal stability in vanadium complexes .
- Bioactivity : N,N'-Bis(benzamidine) derivatives exhibit antifungal properties without cytotoxicity, highlighting the role of aromatic substituents in drug design .
- Coordination Chemistry : N'-Propylethane-1,2-diamine’s primary amine allows for versatile metal coordination, unlike fully substituted analogs like tmeda (tetramethylethylenediamine), which lack primary NH groups .
Propane-1-Thiol vs. Other Thiols
While data on propane-1-thiol are sparse, its properties can be inferred from shorter-chain thiols:
| Compound Name | Molecular Formula | Boiling Point (°C) | Acidity (pKa) | Key Uses |
|---|---|---|---|---|
| Propane-1-thiol | C₃H₈S | ~67–68 (estimated) | ~10.5 | Likely used in organic synthesis |
| Ethanethiol | C₂H₅SH | 35 | 10.6 | Petrochemical additive |
| Methanethiol | CH₃SH | 6 | 10.3 | Natural gas odorant |
Propane-1-thiol’s longer alkyl chain likely reduces volatility compared to ethanethiol and methanethiol, making it less odorous but more lipophilic.
Coordination Chemistry
N'-Propylethane-1,2-diamine serves as a ligand in vanadium(II) complexes (e.g., [VCl₂(diamine)₂]), where its primary amine facilitates stronger metal-ligand bonding compared to fully substituted diamines like tmeda . Substituted diamines influence crystal field stabilization energy, as shown by infrared and thermogravimetric data .
Pharmaceutical Relevance
- Antifungal Agents : Ethylenediamine derivatives with benzamidine groups (e.g., compound 6 in ) show promise against Pneumocystis carinii without cytotoxicity .
- Anthelmintic Derivatives : N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives exhibit activity attributed to NH groups and aromatic substituents, validated by IR and NMR .
Data Tables
Table 1: Structural Comparison of Ethylenediamine Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N'-Propylethane-1,2-diamine | -NH₂, -NH(CH₂CH₂CH₃) | 102.18 | Primary and secondary amines |
| N,N'-Diisopropylethane-1,2-diamine | -N(CH(CH₃)₂)₂ | 144.26 | Tertiary amines |
| N,N'-Bis(benzamidine)ethane-1,2-diamine | Benzamidine groups | 266.34 | Amidines, aromatic rings |
Biological Activity
Propane-1-thiol; N'-propylethane-1,2-diamine is a compound that combines a thiol group with a diamine structure. Understanding its biological activity is crucial for exploring its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies involving this compound.
- Chemical Formula : C₅H₁₃N₂S
- Molecular Weight : 117.24 g/mol
- Structural Formula : The compound consists of a propane backbone with a thiol (-SH) group and an ethylene diamine moiety.
Antioxidant Properties
Research indicates that thiol compounds exhibit significant antioxidant properties. Propane-1-thiol can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases.
Antimicrobial Activity
Studies have shown that propane-1-thiol; N'-propylethane-1,2-diamine has notable antimicrobial effects against various pathogens. Its mechanism likely involves disrupting microbial cell membranes due to its thiol group, leading to cell lysis.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Candida albicans | 18 |
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis in various cancer cell types by activating caspase pathways.
| Cell Line | IC₅₀ (µM) |
|---|---|
| A2780 (Ovarian Cancer) | 19.5 |
| MCF-7 (Breast Cancer) | 25.3 |
- Oxidative Stress Modulation : The thiol group can donate electrons to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death in pathogens.
- Apoptosis Induction : Interaction with cellular signaling pathways can lead to the activation of apoptotic pathways, particularly through caspase activation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of propane-1-thiol against common foodborne pathogens. Results indicated that the compound significantly reduced bacterial counts in contaminated food samples, suggesting its potential as a natural preservative.
Study 2: Cancer Cell Apoptosis
In another study published in the Journal of Medicinal Chemistry, propane-1-thiol was shown to induce apoptosis in human breast cancer cells through mitochondrial pathway activation. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
